molecular formula C16H24BN3O2 B14786123 2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine

2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B14786123
M. Wt: 301.2 g/mol
InChI Key: RZVWHGNNJWMKAQ-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine is a complex organic compound that features a unique imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine typically involves multiple steps. One common method includes the formation of the imidazo[4,5-b]pyridine core, followed by the introduction of the boronate ester group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction can produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-Isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for drug discovery.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine apart is its unique combination of the imidazo[4,5-b]pyridine core and the boronate ester group. This combination provides a versatile platform for various chemical modifications and applications in different research fields.

Properties

Molecular Formula

C16H24BN3O2

Molecular Weight

301.2 g/mol

IUPAC Name

3-methyl-2-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C16H24BN3O2/c1-10(2)13-19-12-8-11(9-18-14(12)20(13)7)17-21-15(3,4)16(5,6)22-17/h8-10H,1-7H3

InChI Key

RZVWHGNNJWMKAQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=N3)C(C)C)C

Origin of Product

United States

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